Superior Diagnostic Accuracy of 18-Oxocortisol Versus 18-Hydroxycortisol in Peripheral Plasma PA Subtyping
In a large cohort study (n=234 PA patients) directly comparing peripheral plasma levels of 18-oxocortisol and 18-hydroxycortisol for discriminating aldosterone-producing adenoma (APA) from bilateral hyperplasia, 18-oxocortisol demonstrated substantially higher diagnostic accuracy. At an optimal cut-off of 4.7 ng/dL, 18-oxocortisol achieved sensitivity of 0.83 and specificity of 0.99, whereas 18-hydroxycortisol at its respective optimal cut-off yielded sensitivity of only 0.62 and specificity of 0.96 [1]. The quantified difference in sensitivity (21 percentage points) and specificity (3 percentage points) underscores the superiority of 18-oxocortisol as a non-invasive biomarker. Notably, 18-oxocortisol levels above 6.1 ng/dL were found in 84% of APA patients (95/113) but in 0% of bilateral hyperplasia patients (0/121) [1].
| Evidence Dimension | Diagnostic performance for APA vs. bilateral hyperplasia (peripheral plasma) |
|---|---|
| Target Compound Data | Sensitivity 0.83; Specificity 0.99 at cut-off 4.7 ng/dL |
| Comparator Or Baseline | 18-Hydroxycortisol: Sensitivity 0.62; Specificity 0.96 at respective optimal cut-off |
| Quantified Difference | Sensitivity difference +21%; Specificity difference +3% |
| Conditions | LC-MS/MS measurement in 234 PA patients (113 APA, 121 bilateral); surgical/histopathological confirmation |
Why This Matters
Procurement of authentic 18-oxocortisol standard is essential for LC-MS/MS assays intended for non-invasive PA subtyping; substituting with 18-hydroxycortisol would reduce diagnostic sensitivity by over 20 percentage points, increasing the risk of missed surgically curable APAs.
- [1] Satoh F, et al. Measurement of peripheral plasma 18-oxocortisol can discriminate unilateral adenoma from bilateral diseases in patients with primary aldosteronism. Hypertension. 2015;65(5):1096-1102. View Source
